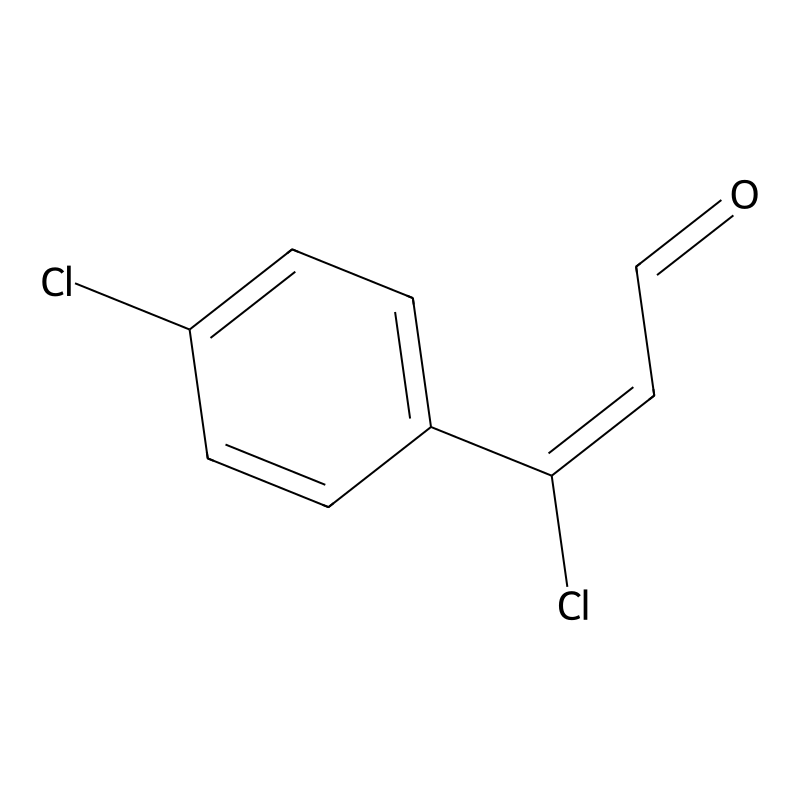

3-Chloro-3-(4-chlorophenyl)acrolein

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

3-Chloro-3-(4-chlorophenyl)acrolein is an organic compound with the molecular formula . It is characterized by a chlorinated acrolein structure, featuring a chloro group and a para-chlorophenyl group attached to the acrolein backbone. This compound is notable for its diverse applications across chemistry, biology, and industry, primarily due to its unique chemical properties and reactivity profile .

- Oxidation: The compound can be oxidized to yield corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The aldehyde functional group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The chloro groups can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Common Reagents and Conditions- Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

- Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

- Substitution: Nucleophiles like amines or thiols are typically employed.

Major Products Formed- From Oxidation: Carboxylic acids or ketones.

- From Reduction: Alcohols.

- From Substitution: Various substituted derivatives depending on the nucleophile used.

- From Oxidation: Carboxylic acids or ketones.

- From Reduction: Alcohols.

- From Substitution: Various substituted derivatives depending on the nucleophile used.

Research indicates that 3-Chloro-3-(4-chlorophenyl)acrolein exhibits notable biological activity. It can interact with cellular components, leading to oxidative stress and mitochondrial dysfunction. These interactions may disrupt cellular processes and contribute to its potential therapeutic properties. The compound is investigated for its role in biochemical research, particularly in enzyme interactions and cellular signaling pathways .

The synthesis of 3-Chloro-3-(4-chlorophenyl)acrolein typically involves the reaction of p-chloroacetophenone with bis(trichloromethyl) carbonate in the presence of N,N-dimethylformamide. This method allows for the formation of the desired product through a series of controlled reactions. Industrial production methods mirror this synthetic route but are optimized for larger-scale production while minimizing environmental impact by substituting corrosive reagents with safer alternatives .

Synthetic Routes and Reaction Conditions- Combine p-chloroacetophenone with bis(trichloromethyl) carbonate.

- Use N,N-dimethylformamide as a solvent.

- Control temperature and reaction time to optimize yield.

3-Chloro-3-(4-chlorophenyl)acrolein finds utility in various fields:

- Chemistry: Serves as an intermediate in synthesizing organic compounds and pharmaceuticals.

- Biology: Used in biochemical research to study enzyme interactions and cellular processes.

- Medicine: Investigated for potential therapeutic properties and as a precursor in drug development.

- Industry: Employed in producing pesticides and agrochemicals .

Studies on 3-Chloro-3-(4-chlorophenyl)acrolein have revealed its ability to form adducts with proteins and DNA, which can lead to oxidative stress and cellular damage. These interactions are critical for understanding its biological activity and potential therapeutic applications. The compound's mechanism of action involves disrupting normal cellular functions, which is significant for both toxicological assessments and therapeutic developments .

Several compounds share structural similarities with 3-Chloro-3-(4-chlorophenyl)acrolein, including:

- 3-Chloro-3-(4-bromophenyl)acrolein

- 3-Chloro-3-(4-fluorophenyl)acrolein

- 3-Chloro-3-(4-methylphenyl)acrolein

Uniqueness

The uniqueness of 3-Chloro-3-(4-chlorophenyl)acrolein lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties compared to these similar compounds. The presence of both chloro groups enhances its electrophilic character, making it more reactive towards nucleophiles than its bromine or fluorine counterparts .